

Nitration protocols for 3-chloro-2-fluorophenol using mixed acid

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Compound of Interest

Compound Name: 3-Chloro-2-fluoro-4-nitrophenol

CAS No.: 1805115-08-5

Cat. No.: B3034493

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Application Note: High-Fidelity Nitration of 3-Chloro-2-fluorophenol

Abstract & Scope

This Application Note details the optimized protocol for the mononitration of 3-chloro-2-fluorophenol using a mixed acid system (Sulfuric Acid/Nitric Acid). This transformation is a critical step in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin analogs) and specific kinase inhibitor pharmacophores.

While standard nitration protocols exist, the specific substitution pattern of the 3-chloro-2-fluoro motif presents unique regioselectivity challenges. This guide addresses the competition between the para (C4) and ortho (C6) isomers, emphasizes safety controls for exothermic oxidation, and provides a scalable workflow for high-purity isolation.

Safety Assessment (Critical)

WARNING: RUNAWAY REACTION HAZARD Nitration of electron-rich phenols with mixed acid is highly exothermic. Improper temperature control can lead to oxidative decomposition ("fume-off") or explosion.

- Temperature Control: Reaction temperature must strictly remain $< 10^{\circ}\text{C}$ during addition.
- Addition Rate: Nitric acid must be added dropwise.[1] If the temperature spikes, stop addition immediately.
- Quenching: Never add water to the acid mixture.[2] Always pour the reaction mixture into ice/water.
- PPE: Full face shield, acid-resistant gloves (Neoprene/Nitrile $> 0.11\text{mm}$), and lab coat are mandatory.

Reaction Mechanism & Regioselectivity[3][4][5]

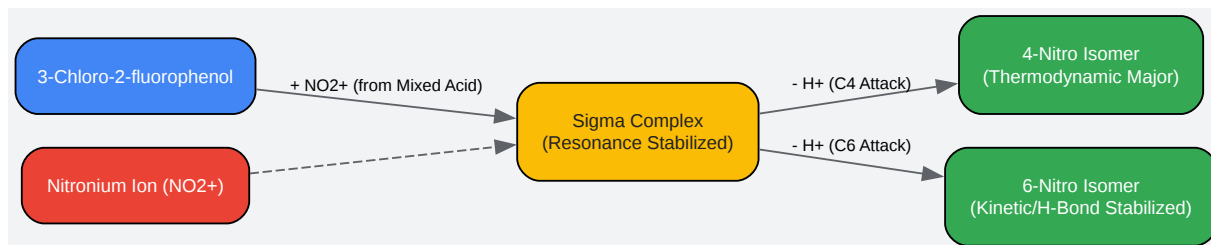
The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The regiochemistry is dictated by the directing effects of the substituents:

- -OH (Hydroxy, C1): Strong activator, ortho/para director.
- -F (Fluoro, C2): Weak deactivator, ortho/para director.
- -Cl (Chloro, C3): Weak deactivator, ortho/para director.

Convergence Analysis:

- Target C4 (para to OH): Reinforced by the Cl atom (which directs ortho to itself). Less sterically hindered. (Major Product)
- Target C6 (ortho to OH): Reinforced by the Cl atom (which directs para to itself). Stabilized by intramolecular H-bonding between the nitro oxygen and phenolic hydrogen. (Minor to Significant Product)

The C5 position is electronically disfavored (meta to OH and Cl).



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Figure 1: Mechanistic pathway showing the competitive formation of 4-nitro and 6-nitro isomers.

Experimental Protocol

Materials & Equipment

Reagent	Specification	Role
3-Chloro-2-fluorophenol	>98% Purity	Substrate
Sulfuric Acid ()	98% Conc.	Solvent & Catalyst
Nitric Acid ()	70% (d=1.41)	Nitrating Agent
Dichloromethane (DCM)	ACS Grade	Extraction Solvent
Sodium Sulfate ()	Anhydrous	Drying Agent

Equipment: 3-neck round bottom flask, internal thermometer, addition funnel with pressure-equalizer, cryostat or ice-salt bath.

Step-by-Step Procedure

Step 1: Solubilization & Cooling[3]

- Charge a 250 mL 3-neck flask with 3-chloro-2-fluorophenol (10.0 g, 68.2 mmol).
- Add Concentrated
(40 mL).
- Stir to dissolve. The mixture may be viscous.
- Cool the solution to 0°C using an ice-salt bath. Note: The phenol may precipitate slightly; ensure efficient stirring.

Step 2: Preparation of Nitrating Mixture

- In a separate beaker, pre-mix Conc.
(10 mL) and Nitric Acid 70% (4.5 mL, ~71 mmol, 1.05 eq).
- Cool this mixed acid to 0°C.
 - Why pre-mix? Adding pure
directly to the phenol solution creates localized hot spots and high oxidation potential. Diluting it in sulfuric acid moderates the activity.

Step 3: Controlled Addition

- Transfer the cold mixed acid to the addition funnel.
- Add the acid mixture dropwise to the phenol solution over 45–60 minutes.
- **CRITICAL:** Maintain internal temperature between 0°C and 5°C. If temp reaches 7°C, stop addition and allow to cool.

Step 4: Reaction & Monitoring

- After addition, allow the mixture to stir at 0–5°C for 1 hour.
- Warm slowly to room temperature (20°C) and stir for an additional 1 hour to drive conversion.

- In-Process Control (IPC): Take a 50 μ L aliquot, quench in water/DCM. Check TLC (Hexane:EtOAc 8:2).
 - Target: Disappearance of starting material ().
 - Product: Two lower spots (4-nitro and 6-nitro isomers).

Step 5: Quenching & Workup^[1]

- Prepare a beaker with 200 g crushed ice.
- Pour the reaction mixture slowly onto the ice with vigorous stirring. The product will precipitate as a yellow/orange solid or oil.
- Extract the aqueous slurry with DCM (3 x 50 mL).
- Combine organics and wash with Water (2 x 50 mL) followed by Brine (50 mL).
- Dry over anhydrous , filter, and concentrate in vacuo.

Purification & Characterization

The crude residue typically contains a 60:40 to 70:30 mixture of the 4-nitro and 6-nitro isomers.

Separation Strategy: The 6-nitro isomer (ortho-nitro) possesses intramolecular Hydrogen bonding, making it more volatile and less polar than the 4-nitro isomer.

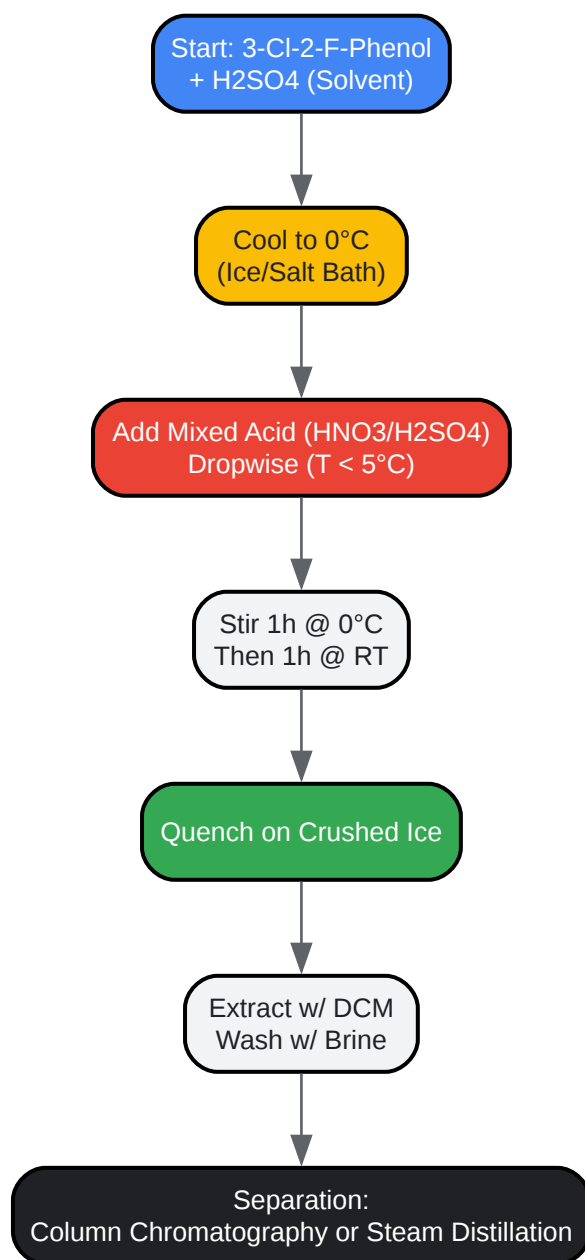
- Method A: Steam Distillation (Recommended for 6-nitro isolation)
 - Subject the crude mixture to steam distillation. The 6-nitro isomer will distill over with the water. The 4-nitro isomer remains in the pot.
- Method B: Column Chromatography (High Purity)
 - Stationary Phase: Silica Gel (230-400 mesh).

- Eluent: Gradient 0%
10% EtOAc in Hexanes.
- Elution Order: 3-chloro-2-fluoro-6-nitrophenol elutes first (less polar), followed by **3-chloro-2-fluoro-4-nitrophenol**.

Data Summary:

Isomer	Structure	Approx. Yield	Physical State
4-Nitro	3-Cl, 2-F, 4-	55-65%	Solid (Pale Yellow)
6-Nitro	3-Cl, 2-F, 6-	20-30%	Solid (Bright Yellow)

Process Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the mixed acid nitration protocol.[1]

Troubleshooting

Issue	Probable Cause	Corrective Action
Dark/Black Reaction Mixture	Oxidation/Tarring	Temperature too high during addition. Keep T < 5°C.
Low Conversion	Water in system	Use 98% . Ensure glassware is dry.
Dinitro Impurities	Excess	Strictly limit Nitric Acid to 1.05 equivalents.
Poor Separation	Column Overload	The isomers have close R _f values. Use a shallow gradient (e.g., 100% Hexane 95:5 Hex:EtOAc).

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